molecular formula C21H30N4O6S B2773998 ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-27-4

ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2773998
CAS No.: 689750-27-4
M. Wt: 466.55
InChI Key: WNXUPYRBPYUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an ethyl ester moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6S/c1-6-28-15-10-14(11-16(29-7-2)19(15)31-9-4)20(27)22-12-17-23-24-21(25(17)5)32-13-18(26)30-8-3/h10-11H,6-9,12-13H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUPYRBPYUWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the ethyl ester moiety. Common reagents used in these reactions include triazole precursors, thiols, and ethyl esters. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted triazole compounds. These products retain the core structure of the original compound while exhibiting different chemical properties.

Scientific Research Applications

ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with basic chemical properties.

    5-Methyl-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group, similar to the sulfanyl group in the target compound.

    Ethyl 1,2,4-triazole-3-carboxylate: A triazole compound with an ester group, similar to the ethyl ester moiety in the target compound.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in simpler triazole derivatives.

Biological Activity

Ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound features a complex structure that includes:

  • An ethyl acetate moiety
  • A triazole ring
  • A phenyl group with triethoxy substituents
  • A sulfanyl group

This unique arrangement contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. Triazoles are known for their efficacy against a range of bacteria and fungi. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as various fungal strains.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BS. aureus16 µg/mL
Triazole Derivative CC. albicans8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of triazole-containing compounds has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, which play critical roles in inflammatory pathways.

Case Study:
A study involving a triazole derivative demonstrated a reduction in edema in a rat model of paw inflammation. The compound was administered at different doses (10 mg/kg and 20 mg/kg), showing a dose-dependent reduction in inflammation markers.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Triazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Table 2: Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and inflammatory processes.
  • Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that lead to reduced inflammation or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that triazoles can induce ROS production, leading to oxidative stress in cancer cells.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

  • Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, functional group coupling, and sulfanylacetate introduction. Key steps:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux in ethanol or DMF .

Formamido-Methylation : React the triazole intermediate with 3,4,5-triethoxybenzoyl chloride in anhydrous THF at 0–5°C, using triethylamine as a base .

Sulfanylacetate Coupling : Introduce the ethyl sulfanylacetate moiety via nucleophilic substitution (e.g., using K₂CO₃ in acetone at 60°C) .
Optimization Tips :

  • Control reaction pH (6.5–7.5) to minimize side-product formation .
  • Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR Spectroscopy :
  • ¹H NMR (DMSO-d₆): Triazole protons (δ 8.1–8.3 ppm), formamido NH (δ 10.2–10.5 ppm), and triethoxyphenyl signals (δ 3.8–4.2 ppm for OCH₂CH₃) .
  • ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 145–155 ppm) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., C=O···H–N interactions in the triazole core) .
  • HPLC-PDA : Purity >98% with a retention time of 12.3 min (C18 column, 60:40 acetonitrile/water) .

Advanced Research Questions

Q. How does the substitution pattern (methyl, triethoxyphenyl, sulfanylacetate) influence bioactivity and chemical reactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Triethoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
  • Sulfanylacetate Moiety : Acts as a hydrogen-bond acceptor, improving binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • Methyl Group at N4 : Stabilizes the triazole ring conformation, reducing metabolic degradation .
    Experimental Design :
  • Synthesize analogs with substituent variations (e.g., methoxy instead of ethoxy).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and logP measurements .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target Preparation : Retrieve protein structures (e.g., PDB ID 1PXX for COX-2) and remove water molecules.

Docking : Grid box centered on the active site (20 ų). Key interactions:

  • Sulfanylacetate with Arg120 (salt bridge).
  • Triethoxyphenyl with hydrophobic pocket (Val89, Leu93) .

MD Simulations (100 ns) : Validate binding stability via RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies:
  • Reproducibility Checks :
  • Standardize assay protocols (e.g., fixed ATP concentration in kinase assays) .
  • Validate purity with LC-MS (ESI+ mode, [M+H]+ = calculated m/z ± 0.5 Da) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. µM) and adjust for batch-specific variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.